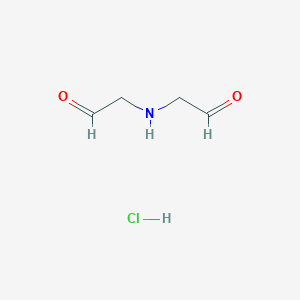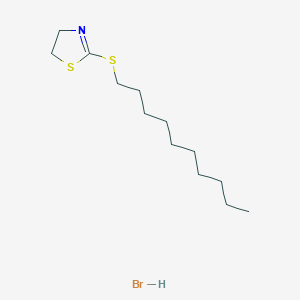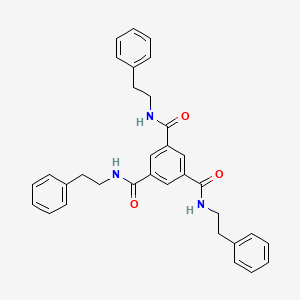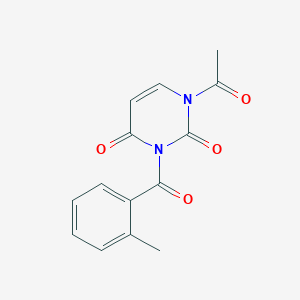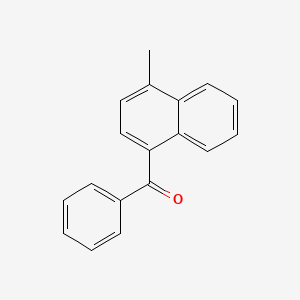![molecular formula C22H25NO5 B14306285 3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione CAS No. 111822-85-6](/img/structure/B14306285.png)
3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with diethylamino and methoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the alkylation of anthracene derivatives with diethylamino and methoxy substituents. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions. For example, the reaction of anthracene with diethylamine and methoxy reagents under controlled temperature and pressure conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as an anticancer agent.
Industry: Utilized in the development of advanced materials and dyes
Mécanisme D'action
The mechanism of action of 3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and methoxy groups facilitate binding to specific sites, leading to modulation of biological pathways. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Diethylamino)methyl]benzonitrile
- Methyl 3-(dimethylamino)propionate
- Diethylamino hydroxybenzoyl hexyl benzoate
Uniqueness
3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione stands out due to its unique combination of diethylamino and methoxy groups on an anthracene core, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Propriétés
Numéro CAS |
111822-85-6 |
|---|---|
Formule moléculaire |
C22H25NO5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
3-(diethylaminomethyl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H25NO5/c1-6-23(7-2)12-13-8-15-19(17(9-13)27-4)22(25)20-16(21(15)24)10-14(26-3)11-18(20)28-5/h8-11H,6-7,12H2,1-5H3 |
Clé InChI |
OIGZSAAWJGJYBP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14306216.png)
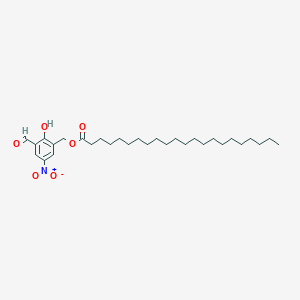

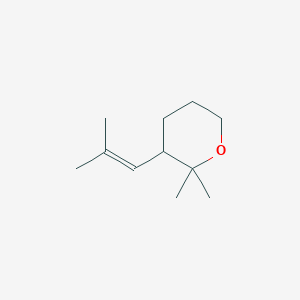

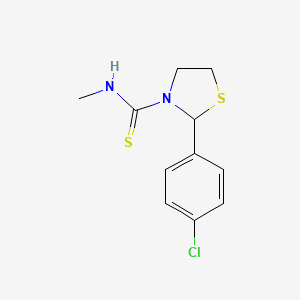
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)

